9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-
Overview
Description
9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- typically involves the functionalization of the carbazole coreThe reaction conditions often include the use of palladium catalysts and appropriate ligands to facilitate the coupling process .
Industrial Production Methods
Industrial production of carbazole derivatives, including 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-, involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
The major products formed from these reactions include carbazole-quinones, dihydrocarbazoles, and various substituted carbazole derivatives .
Scientific Research Applications
9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials with optoelectronic properties.
Biology: Investigated for its potential as a bioactive compound with antitumor properties.
Medicine: Explored for its role in drug development, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can modulate signaling pathways, leading to effects such as apoptosis in cancer cells. The compound’s ability to interact with the p53 pathway has been highlighted in studies, showing its potential to induce cell death in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)-
- 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-furyl)-
- 9H-Carbazole, 9-ethyl-3-(3-hexyl-2-pyridyl)-
Uniqueness
9H-Carbazole, 9-ethyl-3-(3-hexyl-2-thienyl)- stands out due to its unique combination of the carbazole and thienyl groups, which confer distinct optoelectronic properties and biological activities. This makes it particularly valuable in applications requiring high charge carrier mobility and stability .
Properties
IUPAC Name |
9-ethyl-3-(3-hexylthiophen-2-yl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NS/c1-3-5-6-7-10-18-15-16-26-24(18)19-13-14-23-21(17-19)20-11-8-9-12-22(20)25(23)4-2/h8-9,11-17H,3-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGAMMRSOJYVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731864 | |
Record name | 9-Ethyl-3-(3-hexylthiophen-2-yl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917561-51-4 | |
Record name | 9-Ethyl-3-(3-hexylthiophen-2-yl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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